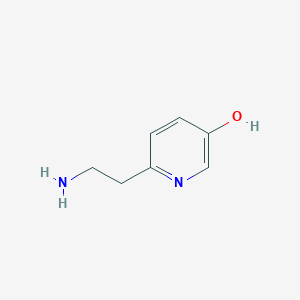
6-(2-Aminoethyl)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)pyridin-3-OL is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-hydroxypyridine in a suitable solvent such as ethanol.
- Add 2-bromoethylamine to the solution.
- Add a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino and hydroxyl groups.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)pyridin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino and hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxypyridine
- 2-Aminoethylpyridine
- 6-Hydroxypyridin-3-OL
Uniqueness
6-(2-Aminoethyl)pyridin-3-OL is unique due to the presence of both amino and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)5-9-6/h1-2,5,10H,3-4,8H2 |
Clave InChI |
DSHAJGOGTKYNAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


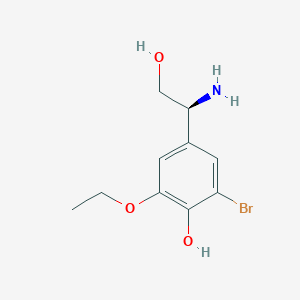
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
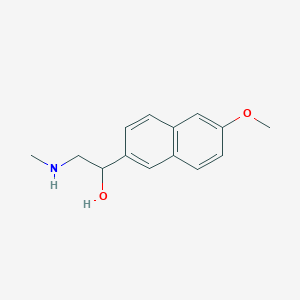
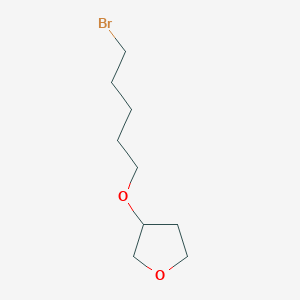
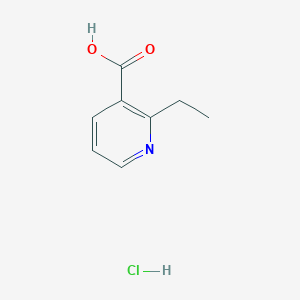
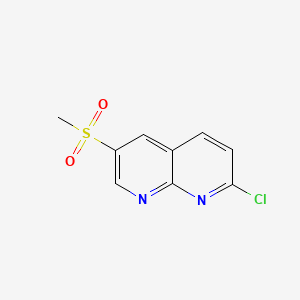
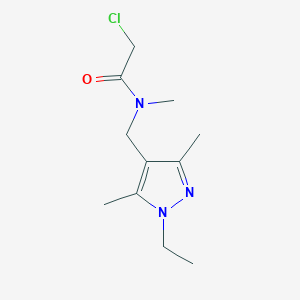

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)



